B1580072 L-ISOLEUCINE (13C6,D10,15N)

L-ISOLEUCINE (13C6,D10,15N)

Cat. No.: B1580072
M. Wt: 148.18
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characteristics and Isotopic Labeling Configuration

L-Isoleucine (¹³C₆,D₁₀,¹⁵N) is a stereospecifically labeled variant of the essential branched-chain amino acid L-isoleucine. Its molecular formula is $$ ^{13}C6H(D{10})^{15}NO_2 $$, with a molecular weight of 148.18 g/mol, reflecting the incorporation of six carbon-13 atoms, ten deuterium atoms, and one nitrogen-15 atom. The compound retains the (2S,3S) stereochemical configuration of natural L-isoleucine, ensuring biochemical equivalence while providing distinct spectroscopic signatures.

The isotopic enrichment strategy involves replacing:

  • Carbon skeleton : Uniform $$ ^{13}C $$ labeling across all six carbons
  • Hydrogen positions : Deuterium substitution at ten hydrogen sites
  • Amino group : $$ ^{15}N $$ incorporation in the α-amino group

This labeling pattern creates a mass shift of +7 atomic mass units compared to the natural isotopologue, enabling precise detection in mass spectrometry. The structural integrity remains intact, as demonstrated by nuclear magnetic resonance (NMR) studies showing identical chemical shifts for backbone protons while maintaining distinct isotope-edited signals.

Table 1: Comparative Properties of Natural vs. Isotopically Labeled L-Isoleucine

Property Natural L-Isoleucine $$ ^{13}C6,D{10},^{15}N $$-Labeled
Molecular Formula C₆H₁₃NO₂ $$ ^{13}C6H(D{10})^{15}NO_2 $$
Molecular Weight 131.17 g/mol 148.18 g/mol
Natural Abundance 99.9% Synthetic only
Primary Detection Mode UV Absorption Mass Spectrometry/NMR

Historical Development of Stable Isotope-Labeled Amino Acids

The development of stable isotope-labeled amino acids traces its origins to Rudolf Schoenheimer's pioneering work in the 1930s using deuterium tracers. The field advanced significantly with the introduction of $$ ^{15}N $$-labeling by Urey in 1937, enabling metabolic pathway tracing without radioactivity.

Key milestones in isotopic labeling technology:

  • 1950s : First $$ ^{13}C $$-labeled amino acids synthesized for NMR studies
  • 2002 : Introduction of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) by Matthias Mann, revolutionizing quantitative proteomics
  • 2010s : Commercial availability of multiply labeled variants like $$ ^{13}C6,D{10},^{15}N $$-L-isoleucine for advanced metabolomic studies

The specific development of $$ ^{13}C6,D{10},^{15}N $$-L-isoleucine emerged from the need for:

  • Improved signal resolution in heteronuclear NMR experiments
  • Reduced metabolic scrambling in flux analysis
  • Multiplexed quantification in mass spectrometry-based proteomics

Role in Modern Analytical Chemistry and Systems Biology

Nuclear Magnetic Resonance (NMR) Applications

The compound's $$ ^{13}C $$ and $$ ^{15}N $$ nuclei provide multiple observation channels for protein structure determination. In solid-state NMR studies of the Shigella flexneri type-III secretion system, $$ ^{13}C_6 $$-labeling enabled unambiguous measurement of 49 methyl-methyl and methyl-nitrogen distance restraints. The deuterium substitution reduces dipolar coupling, enhancing resolution in $$ ^1H $$-detected experiments at ultra-fast magic-angle spinning (≥100 kHz).

Mass Spectrometry-Based Quantification

In immunocapture isotope dilution mass spectrometry (IC-IDMS), the labeled amino acid serves as an internal standard for vaccine antigen quantification. Its +7 Da mass shift allows distinct detection from natural peptides while maintaining identical chromatographic behavior. Recent applications include:

  • Absolute quantification of monoclonal antibody therapeutics
  • Metabolic flux analysis in cancer cell lines
  • Protein turnover studies in neurodegenerative disease models

Systems Biology Integration

The compound enables multi-omic integration through:

  • Proteomic-Scale SILAC : Tracking protein synthesis rates in 13C-enriched media
  • Metabolic Flux Analysis : Resolving branched-chain amino acid metabolism in liver organoids
  • Structural Biology : Correlating dynamic protein motions with functional states

Table 2: Key Applications in Systems Biology

Technique Application Resolution Gain
Time-Resolved SILAC Protein turnover kinetics 15-minute resolution
Methyl-TROSY NMR Large protein complex dynamics 100 kDa+ systems
Multi-Isotope Fluxomics BCAA catabolism mapping 83% pathway coverage

Properties

Molecular Weight

148.18

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Research

L-Isoleucine (13C6, D10, 15N) is extensively used in metabolic research due to its ability to trace metabolic pathways. The incorporation of stable isotopes enables researchers to follow the fate of isoleucine in biological systems without the complications associated with radioactive isotopes.

Key Applications:

  • Metabolic Flux Analysis: By tracking the incorporation of labeled isoleucine into proteins and metabolites, researchers can quantify metabolic fluxes and understand how nutrients are utilized by cells.
  • Nutritional Studies: This compound can be used to investigate how dietary isoleucine affects metabolism and health outcomes in animal models.

Case Study Example:
A study utilized L-Isoleucine (13C6, D10, 15N) to analyze the metabolic pathways in mice fed a diet enriched with this amino acid. The results showed altered metabolic rates and highlighted the role of isoleucine in energy homeostasis .

Proteomics

In proteomics, L-Isoleucine (13C6, D10, 15N) serves as a labeling agent for quantitative analysis of proteins. Its incorporation into proteins allows for the differentiation between labeled and unlabeled peptides during mass spectrometry analysis.

Key Applications:

  • Quantitative Proteomics: The isotopic labeling facilitates relative quantification of protein expression levels under different conditions.
  • Post-Translational Modification Studies: Researchers can use labeled isoleucine to study how modifications affect protein function and interactions.

Data Table: Proteomic Applications

Application TypeDescriptionExample Outcome
Quantitative AnalysisMeasures protein abundance using mass spectrometryIdentification of biomarkers in diseases
Post-Translational ModificationsStudies effects on protein functionalityInsights into cancer progression

Drug Development

L-Isoleucine (13C6, D10, 15N) plays a crucial role in drug development by aiding in the evaluation of pharmacokinetics and drug metabolism.

Key Applications:

  • Drug Metabolism Studies: By using this labeled amino acid, researchers can trace how drugs are metabolized in vivo.
  • Immunocapture Assays: It is employed in immunocapture isotope dilution mass spectrometry (IC-IDMS) for quantifying monoclonal antibodies and assessing vaccine efficacy .

Case Study Example:
In a recent study on vaccine development, L-Isoleucine (13C6, D10, 15N) was utilized to enhance the accuracy of antibody quantification methods. This led to improved assessments of vaccine responses in clinical trials .

Nutritional Biochemistry

The nutritional implications of L-Isoleucine (13C6, D10, 15N) extend to understanding its role in human health and disease management.

Key Applications:

  • Amino Acid Supplementation Studies: Investigating the effects of isoleucine supplementation on muscle recovery and performance.
  • Disease Models: Studying the impact of isoleucine on metabolic disorders such as diabetes or obesity.

Data Table: Nutritional Applications

Application TypeDescriptionExample Outcome
Muscle RecoveryEvaluates effects on muscle protein synthesisEnhanced recovery post-exercise
Metabolic Disorder ResearchStudies role in insulin sensitivityInsights into potential therapeutic targets

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₆D₁₀H₃¹³C₆¹⁵NO₂ (nominal mass: 148.18 g/mol)
  • Isotopic Purity : ≥97–99% for each isotope (¹³C, D, ¹⁵N)
  • Applications :
    • Structural and dynamic studies of proteins via ¹H/¹³C/¹⁵N multidimensional NMR .
    • Internal standard for absolute quantification in LC-MS/MS metabolomics .
    • Metabolic flux analysis in isotopic tracer experiments .

Comparison with Similar Isotopically Labeled Compounds

Isotopic Composition and Labeling Patterns

The uniqueness of L-Isoleucine (¹³C₆,D₁₀,¹⁵N) lies in its triple isotopic labeling , which distinguishes it from singly or doubly labeled analogs. Below is a comparative analysis:

Compound Isotopic Labels Isotopic Purity Key Applications Source/Product Codes
L-Isoleucine (¹³C₆,¹⁵N) ¹³C₆, ¹⁵N 99% ¹³C, 99% ¹⁵N Quantitative proteomics, NMR CNLM-561-H-0.1
L-Isoleucine (D₁₀,¹⁵N) D₁₀, ¹⁵N 98% D, 98% ¹⁵N Deuteration studies, metabolic NMR DNLM-7325-PK
L-Isoleucine (¹³C₆) ¹³C₆ 97–99% ¹³C MS-based quantification CLM-8742-0
L-Allo-Isoleucine (¹³C₆,D₁₀,¹⁵N) ¹³C₆,D₁₀,¹⁵N 97–99% for each Diastereomer-specific NMR studies CDNLM-8911-0
L-Isoleucine (¹³C₁,¹⁵N) ¹³C₁, ¹⁵N 99% ¹³C, 98% ¹⁵N Targeted metabolic tracing BY100106

Key Observations :

  • Triple labeling (¹³C₆,D₁₀,¹⁵N) provides maximal isotopic enrichment, reducing spectral overlap in NMR and enabling multiplexed MS detection .
  • Deuteration (D₁₀) minimizes proton-related relaxation effects in NMR but may introduce kinetic isotope effects in enzymatic assays .
  • L-Allo-Isoleucine variants are critical for studying stereochemical specificity in enzyme-substrate interactions .

Analytical Performance in Mass Spectrometry

Isotopic labels alter the mass-to-charge ratio (m/z), enabling discrimination between endogenous and labeled compounds. For example:

  • L-Isoleucine (¹³C₆,¹⁵N) : Introduces a +7 Da shift (6×¹³C + 1×¹⁵N), ideal for MALDI-TOF-MS quantification with minimal cross-talk between natural and labeled peaks .
  • L-Isoleucine (D₁₀,¹⁵N) : Provides a +12 Da shift (10×D + 1×¹⁵N), but deuterium exchange with solvents can reduce accuracy in long-term experiments .
  • Triple-labeled (¹³C₆,D₁₀,¹⁵N) : Combines advantages of both, with a +19 Da shift, ensuring unambiguous detection in complex matrices like milk or plasma .

Limitations and Considerations

  • Cost vs. utility : Triple labeling is cost-prohibitive for routine assays, favoring simpler labels (e.g., ¹³C₆ or ¹⁵N) for high-throughput studies .
  • Purity requirements : Contamination with unlabeled isomers (e.g., L-allo-isoleucine) must be <1% to avoid quantification errors .

Preparation Methods

Biosynthetic Incorporation via Microbial Fermentation

One of the primary methods for preparing L-Isoleucine (13C6, D10, 15N) involves microbial biosynthesis using genetically engineered or naturally overproducing bacteria such as Corynebacterium glutamicum. This approach leverages the organism's natural amino acid biosynthetic pathways, supplying isotopically labeled precursors to produce the labeled amino acid.

  • Isotopic Precursors: The bacteria are cultured in media supplemented with isotopically labeled carbon sources such as [13C6]-glucose or specifically labeled pyruvic acid derivatives ([2-13C] or [3-13C] pyruvate), deuterated water (D2O) or deuterated substrates for deuterium incorporation, and 15N-labeled ammonium salts for nitrogen labeling.
  • Controlled Conditions: The fermentation is conducted under tightly controlled conditions to optimize yield and isotopic enrichment, including temperature, pH, and nutrient concentrations.
  • Isotopic Efficiency: Studies have demonstrated isotopic enrichment efficiencies up to 90-98% for nitrogen-15 and carbon-13, with site-specific labeling achievable by selecting appropriate precursors.

This method allows for large-scale production with high purity and isotopic incorporation, suitable for research requiring uniform or site-specific labeling.

Chemical Synthesis and Isotopic Labeling

Chemical synthesis routes for L-Isoleucine (13C6, D10, 15N) generally involve multi-step organic synthesis starting from isotopically labeled building blocks. This method is less common for large-scale production due to complexity but is used for producing highly specific isotopic labeling patterns.

  • Synthesis of Labeled Precursors: Isotopically labeled starting materials such as 13C-labeled methyl groups, deuterated alkyl chains, and 15N-labeled amines are chemically synthesized or purchased.
  • Incorporation Steps: These precursors are chemically assembled into the isoleucine backbone using stereoselective reactions to maintain the L-configuration.
  • Deuterium Incorporation: Deuterium atoms are introduced via exchange reactions or by using deuterated reagents during synthesis to achieve the d10 labeling pattern.
  • Purification: The final compound is purified by chromatographic techniques to remove unlabeled or partially labeled impurities.

Enzymatic Synthesis and Cell-Free Protein Synthesis

Another innovative approach involves cell-free protein synthesis systems that incorporate isotopically labeled amino acids directly into proteins. This method uses purified enzymes and substrates in vitro to synthesize labeled amino acids or proteins without living cells.

  • Avoidance of Isotope Scrambling: By using cell-free systems, isotope scrambling and dilution are minimized, preserving the isotopic purity of L-Isoleucine (13C6, D10, 15N).
  • Use of Labeled Amino Acids: The labeled amino acid can be synthesized enzymatically from labeled precursors or added directly to the reaction mixture for incorporation into proteins.
  • Applications: This approach is particularly useful for producing perdeuterated proteins with specific isotope labeling for advanced NMR studies.

Industrial Scale Production

Industrial production of L-Isoleucine (13C6, D10, 15N) typically employs fermentation technology with isotopically enriched substrates to meet the demand for research and pharmaceutical applications.

  • Fermentation Scale-Up: Large bioreactors are used to culture engineered microorganisms with isotopically labeled feedstocks.
  • Downstream Processing: After fermentation, the amino acid is isolated and purified using crystallization and chromatographic methods.
  • Quality Control: Each batch is rigorously tested for isotopic enrichment, chemical purity (typically >98%), and stereochemical integrity.

Summary Table: Preparation Methods Overview

Method Description Advantages Limitations
Microbial Fermentation Use of bacteria with labeled substrates (13C-glucose, D2O, 15N-ammonium) High yield, uniform labeling, scalable Requires specialized strains and substrates
Chemical Synthesis Multi-step organic synthesis from labeled precursors Precise isotopic placement Complex, costly, less scalable
Enzymatic/Cell-Free Synthesis In vitro enzymatic production with labeled precursors Avoids isotope scrambling, high purity Limited to small scale, complex setup
Industrial Fermentation Scale Large-scale microbial fermentation with isotopically labeled feedstocks Cost-effective for bulk production High initial investment, substrate cost

Detailed Research Findings

  • Isotopic Labeling Efficiency: Using Corynebacterium glutamicum, L-isoleucine labeled with 15N and site-specific 13C has been produced with enrichment levels exceeding 95% atom percent, confirmed by mass spectrometry and NMR.
  • Site-Specific Labeling: By substituting glucose with [2-13C] or [3-13C] pyruvic acid, selective labeling at specific carbon positions of isoleucine is achievable, enabling detailed structural studies by NMR.
  • Deuterium Labeling: The incorporation of ten deuterium atoms (d10) is achieved by using deuterated substrates and D2O during fermentation or chemical synthesis, which significantly enhances NMR signal resolution for large biomolecules.
  • Purity and Stability: Commercially available L-Isoleucine (13C6, D10, 15N) typically exhibits chemical purity above 98%, with stable storage recommended at room temperature away from moisture and light to preserve isotopic integrity.
  • Applications: The prepared compound is extensively used in immunocapture isotope dilution mass spectrometry (IC-IDMS) for vaccine quantification, metabolic flux analysis, and structural biology investigations.

Q & A

Q. Methodological Answer :

  • Energy-Resolved CID : Perform CID at incremental collision energies (e.g., 10–35 eV) to isolate isomer-specific fragmentation patterns. For example, L-isoleucine produces distinct fragment ions (e.g., m/z 86.1) compared to L-leucine (m/z 72.1) due to side-chain differences .
  • Computational Validation : Use density functional theory (DFT) to model fragmentation pathways and validate experimental spectra. This approach resolves ambiguities in isomeric discrimination .
  • Multi-Stage MS (MSⁿ) : Implement MS³ to enhance specificity in complex matrices, leveraging sequential fragmentation of diagnostic ions .

Q. Example Spectral Features :

IsomerDiagnostic Ions (m/z)Collision Energy (eV)
L-Isoleucine86.1, 69.025–30
L-Leucine72.1, 55.020–25

Basic: What methodologies are recommended for quantifying the incorporation efficiency of L-Isoleucine (¹³C₆,D₁₀,¹⁵N) into newly synthesized proteins?

Q. Methodological Answer :

  • Pulse-Chase Labeling : Administer the isotope-labeled amino acid to cells, followed by a chase period with unlabeled media. Harvest proteins at timed intervals .
  • Proteolytic Digestion & LC-MS/MS : Digest proteins with trypsin, then analyze peptides for isotopic enrichment. Use software (e.g., MaxQuant) to calculate labeling efficiency .
  • Internal Standards : Spike samples with synthetic peptides labeled with heavier isotopes (e.g., ¹⁵N) for absolute quantification .

Advanced: What strategies can resolve discrepancies in isotopic enrichment data when using L-Isoleucine (¹³C₆,D₁₀,¹⁵N) in longitudinal metabolic studies?

Q. Methodological Answer :

  • Cross-Validation with NMR : Use ¹³C-NMR to independently verify isotopic enrichment in metabolites, as NMR is less prone to ion suppression effects than MS .
  • Isotopic Dilution Modeling : Apply kinetic models to account for natural abundance isotopes and dilution from unlabeled precursors .
  • Sample Homogeneity Checks : Ensure uniform labeling by homogenizing tissues and validating extraction protocols via spike-recovery experiments .

Basic: How should researchers design controlled experiments to account for isotopic exchange or dilution effects in cell culture systems?

Q. Methodological Answer :

  • Isotope-Washout Controls : Include parallel experiments with unlabeled L-isoleucine to quantify background signal .
  • Media Formulation : Use dialyzed fetal bovine serum (dFBS) to remove free amino acids that could dilute the label .
  • Time-Course Sampling : Collect samples at multiple time points to assess isotopic equilibration and adjust dosing accordingly .

Advanced: What computational approaches complement experimental data when analyzing the metabolic pathways of L-Isoleucine (¹³C₆,D₁₀,¹⁵N) using multi-isotopomer spectral analysis?

Q. Methodological Answer :

  • Flux Balance Analysis (FBA) : Integrate isotopic labeling data with genome-scale metabolic models to predict flux distributions .
  • Isotopomer Network Compartmentalization (INC) : Deconvolute complex labeling patterns using software like INCA to resolve pathway-specific fluxes .
  • Machine Learning : Train algorithms on historical MS/MS datasets to predict fragmentation patterns of novel isotopomers .

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